molecular formula C10H13N3O B11765681 N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine

N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine

Cat. No.: B11765681
M. Wt: 191.23 g/mol
InChI Key: VAMIVVCRMJOZLX-UHFFFAOYSA-N
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Description

N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is a compound that features both an imidazole and a furan ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with a suitable furan derivative . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the furan ring can participate in π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-Imidazol-2-yl)ethyl)-N-methylfuran-2-amine is unique due to the presence of both an imidazole and a furan ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity to biological targets and its reactivity in chemical transformations .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-[1-(1H-imidazol-2-yl)ethyl]-N-methylfuran-2-amine

InChI

InChI=1S/C10H13N3O/c1-8(10-11-5-6-12-10)13(2)9-4-3-7-14-9/h3-8H,1-2H3,(H,11,12)

InChI Key

VAMIVVCRMJOZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)N(C)C2=CC=CO2

Origin of Product

United States

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